molecular formula C35H68O5 B135180 1,2-Dipalmitoyl-sn-glycerol CAS No. 30334-71-5

1,2-Dipalmitoyl-sn-glycerol

Cat. No.: B135180
CAS No.: 30334-71-5
M. Wt: 568.9 g/mol
InChI Key: JEJLGIQLPYYGEE-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 and sn-2 positions. It is a significant molecule in lipid metabolism and signaling pathways, playing a crucial role in the biosynthesis of complex lipids such as phospholipids and triglycerides .

Biochemical Analysis

Biochemical Properties

1,2-Dipalmitoyl-sn-glycerol plays a significant role in biochemical reactions. It activates protein kinase C (PKC) by 15% when used at a concentration of 25 μM . This interaction with PKC suggests that this compound can influence a variety of cellular processes, given the broad role of PKC in cell signaling .

Cellular Effects

The effects of this compound on cells are primarily related to its role in lipid metabolism and cell signaling. As a diacylglycerol, it can affect membrane structure in model membranes . It is used to study the relationship between membrane structure and protein kinase C activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules like PKC. It activates PKC, which can lead to changes in gene expression and other downstream effects .

Metabolic Pathways

This compound is involved in lipid metabolism. It serves as a precursor for the synthesis of complex lipids, such as phospholipids and triglycerides

Preparation Methods

Synthetic Routes and Reaction Conditions: : 1,2-Dipalmitoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through crystallization from solvents like chloroform and petroleum ether .

Industrial Production Methods: : Industrial production of this compound often involves the enzymatic esterification of glycerol with palmitic acid using lipase enzymes. This method is preferred due to its specificity and mild reaction conditions, which result in higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions: : 1,2-Dipalmitoyl-sn-glycerol undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include glycerol, palmitic acid, and various glycerol derivatives .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 1,2-Dipalmitoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its physical properties and biological activities. Compared to other diacylglycerols, it has a higher melting point and different interactions with cellular membranes, making it particularly useful in studies related to membrane structure and function .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892078
Record name (+/-)-1,2-Dipalmitin
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Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40290-32-2, 30334-71-5
Record name (±)-1,2-Dipalmitoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40290-32-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 1,2-dipalmitate
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Record name (+)-D-Dipalmitin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964
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Record name (+/-)-1,2-Dipalmitin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865
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Record name GLYCERYL 1,2-DIPALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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